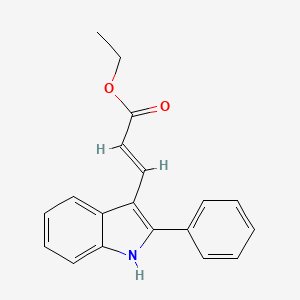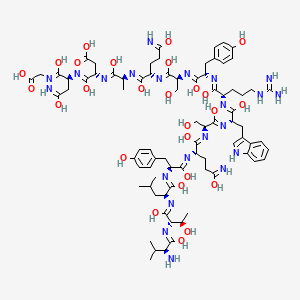
Tendamistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tendamistat is a 74-amino-acid protein produced by the bacterium Streptomyces tendae. It is a potent inhibitor of mammalian α-amylases, enzymes responsible for breaking down starch into sugars. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes mellitus, by inhibiting α-amylases in the human stomach to reduce postprandial glucose peaks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tendamistat is typically produced through fermentation processes involving Streptomyces tendae. The gene encoding this compound is cloned and expressed in Streptomyces lividans, which secretes the active form of the inhibitor into the culture medium. The optimal temperature for production is around 19°C .
Industrial Production Methods: Industrial production involves high-yield fermentation and purification processes. The culture fluids of Streptomyces tendae are subjected to various isolation techniques, including rapid crystallization methods, to obtain homogeneous this compound . Mutant strains of Streptomyces have been developed to enhance the yield and stability of the produced this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tendamistat primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It forms a tight-binding, pseudo-irreversible complex with α-amylases .
Common Reagents and Conditions: The formation of the this compound-α-amylase complex is facilitated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The inhibitor and the enzyme form a stoichiometric 1:1 complex, which is stable under various conditions .
Major Products Formed: The primary product of interest is the this compound-α-amylase complex, which effectively inhibits the enzymatic activity of α-amylase .
Wissenschaftliche Forschungsanwendungen
Tendamistat has been extensively studied for its applications in various fields:
Wirkmechanismus
Tendamistat exerts its effects by binding to the active site of α-amylase, thereby inhibiting its enzymatic activity. The binding involves multiple interactions, including hydrogen bonds and hydrophobic contacts. This tight-binding interaction prevents the enzyme from breaking down starch into glucose, thereby reducing postprandial glucose levels .
Vergleich Mit ähnlichen Verbindungen
Tendamistat is unique among α-amylase inhibitors due to its proteinaceous nature and tight-binding affinity. Similar compounds include:
Acarbose: A carbohydrate-based inhibitor that also targets α-amylase but with a different mechanism of action.
Miglitol: Another carbohydrate-based inhibitor used in the treatment of diabetes.
Organotin Compounds: These compounds have been used to template short peptide inhibitors similar to this compound
This compound’s uniqueness lies in its protein structure and the specific interactions it forms with α-amylase, making it a valuable model for studying enzyme inhibition and protein-protein interactions.
Eigenschaften
Molekularformel |
C79H114N22O26 |
|---|---|
Molekulargewicht |
1787.9 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-1-hydroxy-3-methylbutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxypropylidene]amino]-4-[(2S)-1-(carboxymethylimino)-1,4-dihydroxy-4-iminobutan-2-yl]imino-4-hydroxybutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI-Schlüssel |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=N[C@@H](CC(C)C)C(=N[C@@H](CC1=CC=C(C=C1)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CO)C(=N[C@@H](CC2=CNC3=CC=CC=C32)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC4=CC=C(C=C4)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](C(C)C)N)O)O |
Kanonische SMILES |
CC(C)CC(C(=NC(CC1=CC=C(C=C1)O)C(=NC(CCC(=N)O)C(=NC(CO)C(=NC(CC2=CNC3=CC=CC=C32)C(=NC(CCCNC(=N)N)C(=NC(CC4=CC=C(C=C4)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC(=O)O)C(=NC(CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C(C)O)N=C(C(C(C)C)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





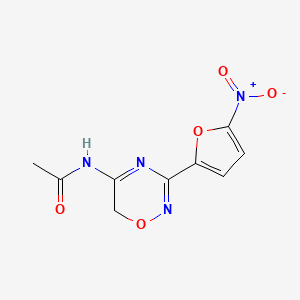
![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
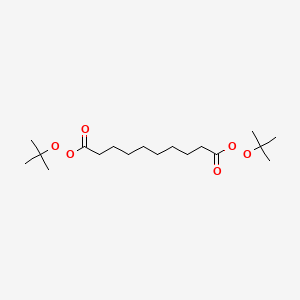

![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
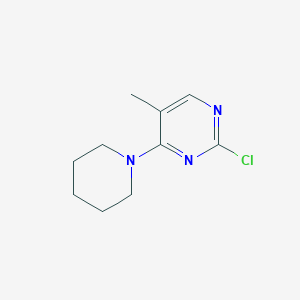
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
